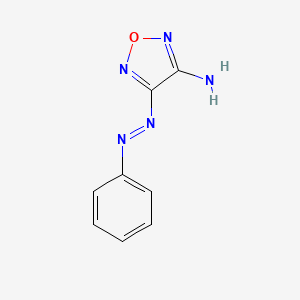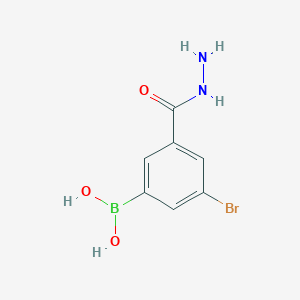
3-Bromo-5-(hydrazinecarbonyl)phenylboronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Bromo-5-(hydrazinecarbonyl)phenylboronic acid: is an organoboron compound with the molecular formula C7H8BBrN2O3 . It is characterized by the presence of a bromine atom, a hydrazinecarbonyl group, and a boronic acid moiety attached to a phenyl ring.
准备方法
Synthetic Routes and Reaction Conditions: One common method involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions . The general steps include:
Bromination: A phenylboronic acid derivative is brominated using a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.
Hydrazinecarbonyl Introduction: The brominated intermediate is then reacted with hydrazine and carbonylating agents to introduce the hydrazinecarbonyl group.
Industrial Production Methods: While specific industrial production methods for 3-Bromo-5-(hydrazinecarbonyl)phenylboronic acid are not widely documented, the principles of large-scale organic synthesis, including the use of continuous flow reactors and optimization of reaction conditions, can be applied to scale up the laboratory synthesis methods .
化学反应分析
Types of Reactions: 3-Bromo-5-(hydrazinecarbonyl)phenylboronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid moiety can be oxidized to form boronic esters or borates.
Reduction: The hydrazinecarbonyl group can be reduced to form hydrazine derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles in reactions such as nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H2O2) or sodium periodate (NaIO4) are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under appropriate conditions.
Major Products Formed:
Oxidation: Boronic esters or borates.
Reduction: Hydrazine derivatives.
Substitution: Various substituted phenylboronic acid derivatives depending on the nucleophile used
科学研究应用
Chemistry: 3-Bromo-5-(hydrazinecarbonyl)phenylboronic acid is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions such as the Suzuki–Miyaura coupling .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the design of enzyme inhibitors and other bioactive molecules. The boronic acid moiety is known to interact with biological targets such as proteases and kinases .
Industry: In the chemical industry, this compound is used in the synthesis of advanced materials and as an intermediate in the production of agrochemicals and pharmaceuticals .
作用机制
The mechanism of action of 3-Bromo-5-(hydrazinecarbonyl)phenylboronic acid involves its interaction with molecular targets through the boronic acid moiety. Boronic acids are known to form reversible covalent bonds with diols and other nucleophiles, making them useful in the inhibition of enzymes such as serine proteases. The hydrazinecarbonyl group can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall bioactivity .
相似化合物的比较
Phenylboronic acid: Lacks the bromine and hydrazinecarbonyl groups, making it less versatile in certain synthetic applications.
3-Bromo-5-iodobenzoic acid: Contains a bromine and iodine atom but lacks the boronic acid and hydrazinecarbonyl groups, leading to different reactivity and applications.
Uniqueness: 3-Bromo-5-(hydrazinecarbonyl)phenylboronic acid is unique due to the combination of its functional groups, which provide a versatile platform for various chemical transformations and interactions with biological targets. This makes it a valuable compound in both synthetic and medicinal chemistry .
属性
IUPAC Name |
[3-bromo-5-(hydrazinecarbonyl)phenyl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BBrN2O3/c9-6-2-4(7(12)11-10)1-5(3-6)8(13)14/h1-3,13-14H,10H2,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBQUZBFZHCLUPU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)Br)C(=O)NN)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BBrN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.87 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
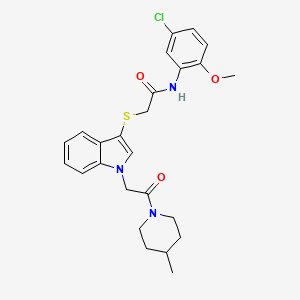
![6-[3-(Dimethylamino)propyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2373674.png)
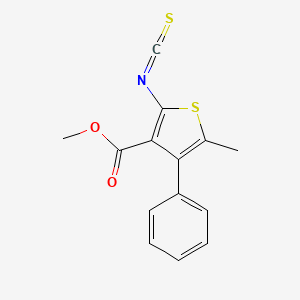
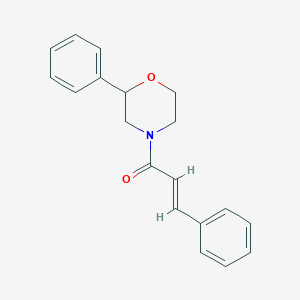
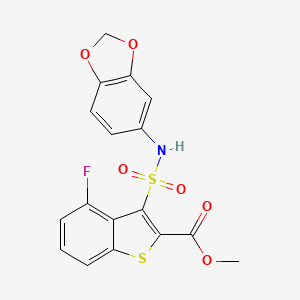
![(3-Methoxy-1-methylpyrazol-4-yl)-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)methanone](/img/structure/B2373682.png)
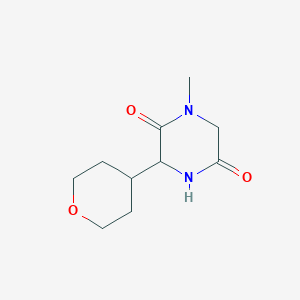
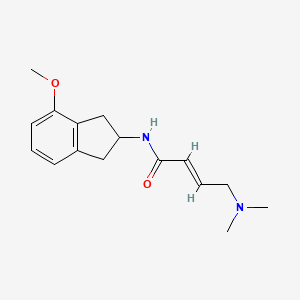
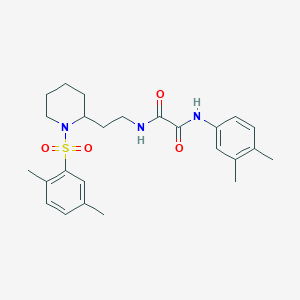
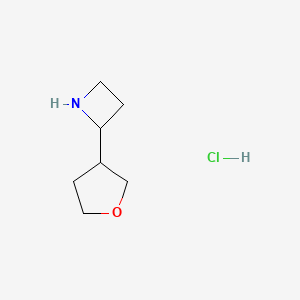
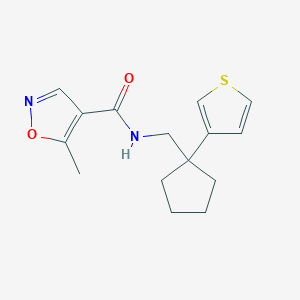
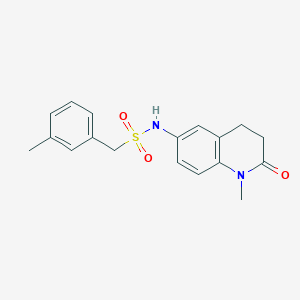
![4-chloro-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)benzamide hydrochloride](/img/structure/B2373691.png)
